molecular formula C12H14F3N B2898805 (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) CAS No. 1482007-05-5

(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)

Cat. No.: B2898805
CAS No.: 1482007-05-5
M. Wt: 229.246
InChI Key: NXCAKFPBFGOYNQ-UHFFFAOYSA-N
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Description

The compound (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is an organic molecule characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions. This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under appropriate conditions.

    Coupling with the Phenyl Ring: The final step involves coupling the cyclopropyl group with the phenyl ring bearing the trifluoromethyl group.

Industrial Production Methods

Industrial production of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or cyclopropyl group are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific biological targets.

Medicine

In medicine, (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: Similar in structure but lacks the cyclopropyl group.

    (4-(Trifluoromethyl)phenyl)isocyanate: Contains an isocyanate group instead of a cyclopropyl group.

    (4-(Trifluoromethyl)phenyl)ethanol: Contains a hydroxyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) lies in its combination of a trifluoromethyl group and a cyclopropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

[1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-3-1-9(2-4-10)7-11(8-16)5-6-11/h1-4H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCAKFPBFGOYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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